molecular formula C13H7F6NO3S B1667759 Batabulin CAS No. 195533-53-0

Batabulin

Cat. No. B1667759
M. Wt: 371.26 g/mol
InChI Key: ROZCIVXTLACYNY-UHFFFAOYSA-N
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Description

Batabulin, also known as T138067, is an antitumor agent . It is under investigation for clinical trials . It binds covalently and selectively to a subset of the β-tubulin isotypes, thereby disrupting microtubule polymerization . This disruption affects cell morphology and leads to cell-cycle arrest, ultimately inducing apoptotic cell death .


Molecular Structure Analysis

Batabulin has a molecular formula of C13H7F6NO3S . Its average mass is 371.255 Da and its monoisotopic mass is 371.005096 Da . The structure of Batabulin includes a benzene ring with multiple fluorine substitutions, a sulfonamide group, and a methoxy group .


Physical And Chemical Properties Analysis

Batabulin has a chemical formula of C13H7F6NO3S . Its average mass is 371.255 Da and its monoisotopic mass is 371.005096 Da . Further physical and chemical properties are not detailed in the available resources.

Future Directions

Batabulin is under investigation in clinical trials for its potential use in treating various types of cancer, including hepatocellular carcinoma and non-small cell lung cancer . The outcomes of these trials will determine the future directions for Batabulin.

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCIVXTLACYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173230
Record name Batabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Batabulin

CAS RN

195533-53-0
Record name Batabulin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Batabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4NP8G3K6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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